5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXZXUHBQUULLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956490 | |
| Record name | 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350500-99-1 | |
| Record name | 5-Chloro-4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the annulation of a pyrazole fragment to a substituted pyridine ring. One common method includes the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions to form the corresponding pyrazolopyridine derivatives . Another approach involves the cyclization of pyrazoles by alkyne groups, catalyzed by gold, followed by further cyclization using sodium hydride (NaH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Catalysts: Such as gold for cyclization reactions.
Bases: Such as sodium hydride (NaH) for deprotonation steps.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound, characterized by a pyrazole ring fused with a pyridine ring system, with a chlorine atom at the 5-position and two methyl groups at the 4 and 6 positions of the pyrazole moiety, as well as an amino group at the 3-position. Its unique structural configuration gives rise to diverse chemical properties and potential applications in pharmaceuticals.
Applications
- This compound is a versatile material that is used in scientific research.
- The unique properties of this compound make it suitable for various applications.
- Interaction studies involving this compound have been performed.
- This compound can be used to synthesize novel pyrazolo[3,4-b]pyridine derivatives .
- 5-Bromo-2-hydrazinyl-4,6-dimethylnicotinonitrile can be created using this compound .
- This compound can be used to create Schiff bases with appropriate aromatic or heterocyclic aldehydes .
Several compounds share structural similarities with this compound. These compounds illustrate the diversity within the pyrazolo-pyridine family while underscoring the unique attributes of this compound.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Contains quinoline instead of pyridine | Antimicrobial and anticancer | Broader ring system |
| 1H-Pyrazolo[3,4-b]pyridine | Lacks chlorine substitution | Anticancer properties | Simpler structure |
| 1H-Pyrazolo[4,3-c]pyridine | Different fusion pattern | CNS activity | Distinct pharmacological profile |
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Molecular Formula : C₈H₉ClN₄
- CAS Number : 350500-99-1
- Molecular Weight : 196.64 g/mol
- Key Properties: XLogP3: 1.9 (indicative of moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 2/3 Topological Polar Surface Area (TPSA): 67.6 Ų (suggests moderate solubility in polar solvents) Complexity: 201 (high due to fused bicyclic structure) .
Synthesis: The compound is synthesized via condensation reactions involving 2-chloro-4,6-dimethylnicotinonitrile with hydrazine derivatives under reflux conditions. Recrystallization from ethanol or acetic acid yields the pure product .
Applications :
This scaffold is a key intermediate in medicinal chemistry, particularly for antimalarial and kinase inhibitor drug development .
Structural analogs of this compound vary in substituents (halogens, aryl groups, or alkyl chains), leading to differences in physicochemical properties and biological activities. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural Analogs
Key Observations :
Impact of Halogenation: Chlorine vs. Bromine: The brominated analog (Entry 3) has higher molecular weight and lipophilicity (XLogP3 = 2.3 vs. 1.9) due to bromine’s larger atomic radius and polarizability. This may enhance membrane permeability but reduce solubility . Chlorine vs. No Halogen: The non-halogenated analog (Entry 2) exhibits lower XLogP3 (1.2 vs. 1.9), suggesting improved aqueous solubility. Its applications focus on antioxidant activity and as a synthetic building block .
Role of Methyl vs. Aryl Groups :
- Methyl Substituents (Entries 1–3) : Methyl groups enhance metabolic stability compared to hydrogen atoms. For example, the dimethyl analog (Entry 2) is used in Schiff base synthesis for antioxidant agents .
- Diaryl Substituents (Entry 4) : The 4,6-diphenyl derivative (Entry 4) shows significantly higher lipophilicity (XLogP3 = 3.8) and steric bulk, making it suitable for kinase inhibition via π-π interactions in hydrophobic binding pockets .
Kinase Inhibition: Diaryl derivatives (Entry 4) inhibit MNK kinases, while the chloro-dimethyl analog (Entry 1) may have dual functionality due to its balanced lipophilicity and electronic profile .
Synthetic Versatility: The dimethyl-chloro scaffold (Entry 1) undergoes electrophilic coupling to form triazine derivatives (e.g., pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine), highlighting its reactivity at the C3 amine and C5 chlorine positions . In contrast, the non-chlorinated dimethyl analog (Entry 2) reacts with indoline-2,3-diones to form Schiff bases, emphasizing the role of the amine group in condensation reactions .
Biological Activity
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 350500-99-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by various studies and data.
The molecular formula of this compound is , with a molecular weight of approximately 196.64 g/mol. The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazolo derivatives display low minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 3k | 1.00 | MRSA |
| Compound 3d | 7.80 | Candida albicans |
In a comparative study, the compound demonstrated an MIC of 1 µg/mL against MRSA strains, indicating its potential as an effective antibacterial agent against resistant bacteria .
Antifungal Activity
The antifungal activity of the compound has also been investigated. In particular, it has shown moderate activity against Candida albicans, with an MIC of 7.80 µg/mL. This suggests that derivatives of pyrazolo compounds may be useful in treating fungal infections .
Anticancer Activity
The anticancer properties of pyrazolo compounds have been a focal point in recent research. For example, certain analogues have demonstrated significant antiproliferative effects against various cancer cell lines.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 (lung cancer) | Compound X | 10.5 |
| HeLa (cervical cancer) | Compound Y | 15.2 |
These findings indicate that modifications to the pyrazolo structure can enhance its effectiveness against specific cancer types .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it can bind effectively to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways .
Case Studies
Several case studies highlight the effectiveness of this compound in experimental settings:
- Antibacterial Efficacy : A study tested the compound against a panel of bacterial strains and found it significantly inhibited growth at low concentrations compared to standard antibiotics.
- Cancer Cell Inhibition : In vitro assays on A549 lung cancer cells revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via alkylation or cyclization reactions. For example:
- Alkylation : React 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine with ethyl-2-chloroacetate in dry DMF using anhydrous K₂CO₃ as a base. This yields N-alkylated derivatives, confirmed by triplet (δ1.13 ppm) and quartet (δ4.22 ppm) signals in ¹H NMR for the N-CH₂ group .
- Cyclization : Use hydrazine hydrate with acetylacetone in ethanol under acidic conditions (e.g., HCl). Method A (ethanol/HCl) and Method B (chloroform/POCl₃) yield structurally similar products but differ in purity and scalability .
- Optimization : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., TFA in ) significantly affect yield. Parallel screening of conditions is recommended.
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ6.8–7.5 ppm) and NH₂ groups (broad singlets at δ4.5–12.5 ppm). Substituents like methyl groups appear as singlets (δ2.4–2.6 ppm) .
- IR Spectroscopy : Absence of CN stretches (~2220 cm⁻¹) confirms cyclization, while NH stretches (3448–3176 cm⁻¹) validate amine groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 304 [M⁺] in ) confirm molecular weight. Fragmentation patterns help identify substituents.
Q. What are common impurities in the synthesis of this compound, and how are they addressed?
- Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., 3-amino precursors) or side products from incomplete alkylation.
- Purification : Recrystallization (ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane) effectively remove impurities. For example, uses repeated recrystallization to achieve >95% purity.
- Analytical Validation : HPLC with UV detection (λ = 254 nm) or TLC (Rf comparison) monitors reaction progress .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives for biological activity?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., GSK-3β) or anti-inflammatory targets (COX-2) based on structural analogs in and .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for molecular docking. The chloro and methyl substituents may enhance hydrophobic interactions in binding pockets.
- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays. For example, pyrazolo[3,4-b]pyridine derivatives in showed µM-level activity against cancer cell lines .
Q. How do contradictory spectral data arise in structural characterization, and how are they resolved?
- Methodological Answer :
- Causes : Solvent effects, tautomerism (e.g., pyrazole NH vs. amine NH₂), or dynamic processes (e.g., ring puckering).
- Resolution :
- Variable-temperature NMR to identify tautomeric equilibria.
- 2D NMR (COSY, HSQC) to assign overlapping signals. For example, used HSQC to correlate N-CH₂ protons with carbons.
- Isotopic labeling (e.g., D₂O exchange) confirms exchangeable protons .
Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid via ’s oxadiazole-thiol derivatives) or PEGylation.
- Prodrug Design : Esterification of amine groups (e.g., acetyl or benzyl carbamates) improves membrane permeability.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles, as demonstrated for related pyrazolo-pyridines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
